6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
6-methyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-10-3-5-11(6-4-10)16(22)19-17-14(15(18)21)12-7-8-20(2)9-13(12)23-17;/h3-6H,7-9H2,1-2H3,(H2,18,21)(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCBKBJJUWVMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Core Assembly
The Gewald reaction is a cornerstone for constructing 2-aminothiophene derivatives, adaptable to tetrahydrothieno[2,3-c]pyridines. In the context of the target compound, N-methylpiperidin-4-one serves as the cyclic ketone precursor, reacting with 2-cyanoacetamide and sulfur under acidic conditions to form the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton.
Representative Protocol (adapted from):
- Reflux a mixture of N-methylpiperidin-4-one (0.04 mol), 2-cyanoacetamide (0.04 mol), ammonium acetate (1.00 g), and sulfur (0.04 mol) in benzene/glacial acetic acid (2 ml) at 323 K for 6–8 hours.
- Microwave-assisted condensation with 4-methylbenzaldehyde (equimolar) in 2-propanol and acetic acid yields the Schiff base intermediate.
- Purification via slow evaporation from N,N-dimethylformamide/ethanol (1:2) affords the crystalline base.
This route achieves the 6-methyl group via N-methylpiperidin-4-one and introduces the 2-position for subsequent amidation. The reaction is stabilized by intramolecular N–H⋯N and C–H⋯S hydrogen bonds, as confirmed by crystallography.
Functionalization at Position 2: Amidation
The 4-methylbenzamido group is introduced via nucleophilic acyl substitution. 4-Methylbenzoyl chloride reacts with the primary amine generated at position 2 of the thienopyridine core under basic conditions.
Optimized Conditions :
- Solvent : Anhydrous dichloromethane
- Base : Triethylamine (3 equiv)
- Temperature : 0°C → room temperature, 12 hours
- Workup : Aqueous NaHCO₃ wash, column chromatography (silica gel, ethyl acetate/hexane)
This step proceeds in >75% yield, with the amide linkage confirmed by IR (νC=O: 1680 cm⁻¹) and ¹H-NMR (δ 7.85–7.30 ppm, aromatic protons).
Carboxamide Installation at Position 3
The 3-cyano group introduced during the Gewald reaction is hydrolyzed to a carboxamide. Two methods are prevalent:
Method A: Acidic Hydrolysis
Method B: Enzymatic Hydrolysis
- Catalyst : Nitrilase (Pseudomonas fluorescens)
- Conditions : Phosphate buffer (pH 7.4), 37°C, 24 hours
- Yield : 82%
Method B offers higher selectivity and avoids side reactions, as evidenced by HPLC purity >98%.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/diethyl ether to yield the hydrochloride salt. Key parameters:
- Stoichiometry : 1:1 (base:HCl)
- Crystallization : Slow cooling (−20°C, 24 hours)
- Purity : 99.5% by ion chromatography
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative data for the Gewald reaction (Table 1):
| Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzene/AcOH | Ammonium acetate | 8 | 65 | |
| Ethanol | HSA-MgO | 4 | 78 | |
| DMF | Piperidine | 2 | 72 |
High-surface-area MgO (HSA-MgO) enhances yield via improved mass transfer. Microwave irradiation reduces reaction time to 30 minutes with comparable yields (70–75%).
Temperature Dependence in Amidation
Higher temperatures (>40°C) promote acyl chloride decomposition, reducing yields. Optimal range: 0–25°C (Table 2).
| Temperature (°C) | Yield (%) | Byproduct Formation (%) |
|---|---|---|
| 0 | 78 | <5 |
| 25 | 75 | 8 |
| 40 | 62 | 22 |
Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction of the free base confirms a twisted geometry (dihedral angle: 88.1° between pyridine and benzene rings) and intramolecular N–H⋯O hydrogen bonding.
Comparative Analysis of Synthetic Routes
Route 1 (Gewald + Amidation):
- Total Yield : 58%
- Advantages : Scalable, crystalline intermediates
- Limitations : Multi-step purification
Route 2 (Intramolecular Cyclization):
- Total Yield : 63%
- Advantages : One-pot protocol
- Limitations : Requires specialized catalysts (HSA-MgO)
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways. It has shown efficacy against breast and colon cancer cells by disrupting cell cycle progression and promoting cell death mechanisms .
- Case Study : A study demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines after 48 hours of exposure .
Neuroprotective Effects
The neuroprotective potential of 6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has been explored in models of neurodegenerative diseases:
- Mechanism : The compound is believed to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It may enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which plays a crucial role in neuronal survival and growth .
- Case Study : In a rodent model of Alzheimer's disease, administration of this compound improved cognitive function and reduced amyloid-beta plaque accumulation compared to controls .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Activity Spectrum : It has shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .
- Case Study : A recent study reported a minimum inhibitory concentration (MIC) of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
Data Tables
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used, but it may involve binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Tolvaptan: A known thiazole derivative with diuretic properties.
Other Thieno[2,3-c]pyridine Derivatives: These compounds share structural similarities and may have similar biological activities.
Uniqueness: 6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is unique due to its specific structural features and potential applications. Its distinct chemical properties and biological activities set it apart from other similar compounds.
Biological Activity
6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-c]pyridine core. Its molecular formula is with a molecular weight of approximately 283.77 g/mol. The presence of both methyl and amido groups suggests potential for diverse interactions within biological systems.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disk diffusion assays .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 18 |
| 6-Methyl-... | B. subtilis | 22 |
Anticancer Activity
Research has indicated that thieno[2,3-c]pyridine derivatives may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating pathways involved in cell survival and proliferation . The specific mechanisms often involve the inhibition of protein kinases that are critical for cancer cell growth.
Case Study:
In a study published in a peer-reviewed journal, a derivative similar to the target compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition: It may act as an inhibitor of specific kinases involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Interaction with DNA: Some derivatives bind to DNA and interfere with replication processes.
Q & A
Q. Key Factors :
- Solvent polarity affects cyclization efficiency (e.g., DMF > ethanol) .
- Temperature control during amidation reduces hydrolysis of active esters .
Basic: How can researchers characterize the structural features of this compound using spectroscopic methods?
Answer:
Critical techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Bands at ~3300 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O amide), and ~690 cm⁻¹ (C–S thiophene) .
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 561.09 for C₃₁H₂₉ClN₂O₄S) confirm purity .
Advanced: What statistical methods are recommended for optimizing reaction parameters in multi-step syntheses?
Answer:
Use Design of Experiments (DoE) to systematically vary factors like temperature, solvent ratio, and catalyst loading:
- Factorial Design : Identifies interactions between variables (e.g., solvent polarity × temperature) .
- Response Surface Methodology (RSM) : Models non-linear relationships to predict optimal conditions (e.g., 72°C, 1.2 eq. catalyst for 85% yield) .
- Example : A Plackett-Burman design reduced synthesis steps for analogous compounds by 30% while maintaining >90% purity .
Advanced: How can computational tools enhance the prediction of this compound’s reactivity or biological activity?
Answer:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies for cyclization using Gaussian) .
- Molecular Docking : Screens potential targets (e.g., kinase inhibition) by simulating ligand-receptor interactions (AutoDock Vina) .
- Machine Learning : Trains models on existing bioactivity data to prioritize derivatives for synthesis (e.g., random forest classifiers) .
Case Study : A hybrid computational-experimental approach reduced lead optimization time by 40% for related thienopyridines .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Q. Emergency Measures :
- Spills : Neutralize with sodium bicarbonate and absorb with vermiculite .
- Exposure : Rinse skin with water for 15 minutes; seek medical attention if ingested .
Advanced: How should researchers address contradictions in reported pharmacological data for this compound?
Answer:
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from kinase inhibition assays) to identify outliers .
- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .
- Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity if conflicting activity is observed .
Example : Discrepancies in IC₅₀ values (10 nM vs. 500 nM) for a similar compound were resolved by controlling for ATP concentration in assays .
Basic: What solubility and stability data are critical for formulating this compound in biological assays?
Answer:
- Solubility :
- Stability :
- pH : Stable at pH 4–7; degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 9) .
- Light Sensitivity : Protect from UV exposure to prevent photooxidation of the thiophene ring .
Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Chromatography : Use preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) to resolve enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to achieve >95% ee .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time with in-line FTIR to prevent racemization .
Scale-Up Example : A 10-fold scale-up of a similar compound retained 92% ee using BINAP/Pd(OAc)₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
